3-Ethyl-3,5-dimethyloctane
Description
Structural Isomerism and Topological Considerations in C10 and C12 Hydrocarbons
Structural isomers are molecules that share the same molecular formula but have different structural arrangements of atoms. pressbooks.pub For hydrocarbons, this primarily involves variations in the carbon chain. As the number of carbon atoms increases, the number of possible structural isomers grows exponentially. For instance, while butane (B89635) (C4H10) has only two isomers, decane (B31447) (C10H22) has 75 possible structural isomers. docbrown.inforesearchgate.net This complexity is even greater for dodecane (B42187) (C12H26), the class to which 3-Ethyl-3,5-dimethyloctane belongs.
The arrangement of atoms in these isomers can be described not just by their connectivity but also through topological indices. These are numerical descriptors derived from the molecular graph that quantify aspects like size, shape, and degree of branching. kg.ac.rs Topological indices are instrumental in quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) studies, which aim to predict the properties and biological activities of molecules based on their structure. malayajournal.orguobaghdad.edu.iq For branched alkanes, these indices can correlate with physical properties such as boiling point, molar volume, and heat of vaporization. malayajournal.orgsioc-journal.cn The degree of branching significantly influences these properties; for example, increased branching tends to lower the boiling point due to a decrease in surface area and consequently weaker intermolecular van der Waals forces. masterorganicchemistry.com
The specific structure of this compound, with its octane (B31449) backbone and ethyl and methyl substituents, results in a unique set of topological parameters that distinguish it from its many other C12H26 isomers.
Interactive Data Table: Properties of this compound and Related Isomers
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | This compound | 62183-63-5 | C12H26 | 170.3348 |
| 5-Ethyl-3,5-dimethyloctane | 5-Ethyl-3,5-dimethyloctane | 62183-65-7 | C12H26 | 170.3348 |
| 4-Ethyl-3,6-dimethyloctane | 4-Ethyl-3,6-dimethyloctane | 62183-68-0 | C12H26 | 170.34 |
| 3-Ethyl-2,7-dimethyloctane | 3-Ethyl-2,7-dimethyloctane | 62183-55-5 | C12H26 | 170.33 |
| n-Dodecane | Dodecane | 112-40-3 | C12H26 | 170.34 |
Note: The data in this table is compiled from various chemical databases. Minor variations in molecular weight may exist due to different isotopic abundance considerations. nist.govnist.govguidechem.comchemicalbook.com
Challenges and Opportunities in the Study of Complex Branched Alkanes
The study of complex branched alkanes like this compound presents both significant challenges and exciting opportunities for scientific advancement.
Challenges:
Synthesis and Isolation: The targeted synthesis of a specific highly branched alkane isomer can be a formidable challenge. stackexchange.com Classical methods often yield a mixture of isomers, necessitating sophisticated separation techniques like fractional distillation or preparative gas chromatography. plymouth.ac.uk The development of stereospecific and regiospecific synthetic routes remains an active area of research.
Structural Elucidation: Distinguishing between numerous isomers with very similar physical properties requires advanced analytical techniques. While mass spectrometry can confirm the molecular weight, techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are often necessary to definitively determine the precise connectivity and stereochemistry of a complex branched alkane. aip.org
Understanding Structure-Property Relationships: While general trends are known, precisely predicting the properties of a specific isomer is complex. The subtle interplay of steric and electronic effects arising from the branching pattern can lead to unexpected physical and chemical behaviors. researchgate.net For instance, the greater stability of branched alkanes compared to their linear counterparts, known as the protobranching phenomenon, is a subject of ongoing theoretical investigation. researchgate.net
Reactivity: The C-H bonds in alkanes are generally unreactive, making their selective functionalization a major challenge in organic chemistry. nih.govrsc.org Activating a specific C-H bond in a complex branched alkane without affecting others requires the development of highly selective catalysts. novapublishers.com
Opportunities:
Development of New Catalysts: The need for selective alkane functionalization drives the development of novel catalytic systems. This includes research into transition-metal complexes and enzymatic catalysts that can perform C-H activation at specific sites. nih.govnovapublishers.com
Advanced Materials and Fuels: The branching of alkanes has a profound impact on their properties as fuels and lubricants. Highly branched isomers can increase the octane rating of gasoline and improve the cold-flow properties of lubricants. novapublishers.com The synthesis and study of specific isomers like this compound can provide insights for designing better fuel and lubricant additives.
Computational Modeling: The complexity of branched alkanes makes them excellent subjects for computational chemistry. Advances in theoretical methods and computing power allow for increasingly accurate predictions of their structures, properties, and reactivity, guiding experimental work. uobaghdad.edu.iqaip.org
Understanding Fundamental Chemical Principles: Investigating the properties and reactivity of complex branched alkanes contributes to a deeper understanding of fundamental chemical concepts such as steric hindrance, hyperconjugation, and non-covalent interactions. researchgate.net
Overview of Research Trajectories in Branched Alkane Chemistry
Current and future research in branched alkane chemistry is following several key trajectories:
Catalytic Reforming and Isomerization: A major focus in the petroleum industry is the catalytic reforming of straight-chain alkanes into more highly branched isomers to improve fuel quality. stackexchange.com Research in this area is geared towards developing more efficient, selective, and stable catalysts that can operate under milder conditions.
Selective C-H Functionalization: A "holy grail" of organic synthesis is the ability to selectively convert the C-H bonds of alkanes into more valuable functional groups (e.g., alcohols, amines, carboxylic acids). nih.govrsc.org This research involves exploring a wide range of catalytic systems, including those based on transition metals, main group elements, and enzymes.
Synthesis of "Designer" Alkanes: There is growing interest in the synthesis of precisely defined, highly branched or "designer" alkanes for specific applications. plymouth.ac.uk These molecules can serve as model compounds for studying combustion, as components of high-performance lubricants, or as building blocks for complex molecular architectures.
Extremely Branched Alkanes: Theoretical and computational studies are exploring the limits of molecular branching. researchgate.net These investigations probe the stability and properties of "extremely branched" alkanes, pushing the boundaries of our understanding of chemical bonding and steric strain. researchgate.net
Biogenic and Environmental Significance: Branched alkanes are also found in nature, for example, as components of bacterial cell membranes and insect pheromones. chemicalbook.com Research in this area focuses on understanding their biosynthesis, ecological roles, and fate in the environment.
Structure
3D Structure
Properties
CAS No. |
62183-63-5 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3-ethyl-3,5-dimethyloctane |
InChI |
InChI=1S/C12H26/c1-6-9-11(4)10-12(5,7-2)8-3/h11H,6-10H2,1-5H3 |
InChI Key |
QYJKERUDQYOWRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(C)(CC)CC |
Origin of Product |
United States |
Theoretical and Computational Investigations of 3 Ethyl 3,5 Dimethyloctane and Branched Alkanes
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of a molecule is not static; it exists as an ensemble of different spatial arrangements known as conformers. Conformational analysis is the study of the energies and stabilities of these different arrangements.
To understand the conformational landscape of molecules like 3-Ethyl-3,5-dimethyloctane, computational methods are essential. Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule. youtube.com This approach calculates the energy of a given conformation by considering factors like bond stretching, angle bending, torsional strain, and non-bonded interactions. youtube.com
One efficient technique for exploring the conformational space is the "low-mode search" (LMOD). acs.orgwustl.edu This method focuses on low-frequency vibrational modes, which often correspond to the most significant conformational changes in a molecule. youtube.com By perturbing the molecular structure along these low-frequency modes, the LMOD method can efficiently locate different energy minima on the potential energy surface, representing stable conformers. acs.org This automated process is particularly effective for both cyclic and acyclic molecules, including complex branched alkanes. acs.orgwustl.edu
| Computational Method | Description | Application to Branched Alkanes |
| Molecular Mechanics | Calculates the potential energy of a molecule based on a classical force field. youtube.com | Efficiently determines the energies of different conformers of branched alkanes. |
| Low-Mode Search (LMOD) | Explores the potential energy surface by following low-frequency vibrational modes. acs.orgwustl.eduacs.org | Systematically finds stable conformers of complex acyclic molecules like this compound. acs.orgwustl.edu |
While computational methods provide theoretical models of molecular conformations, experimental data is crucial for validation. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. auremn.org.br By assuming that the constancy in the ratios of dipolar couplings of simpler alkanes like ethane (B1197151) and propane (B168953) applies to the conformers of more complex alkanes, it is possible to separate the probability of a particular conformation from its order parameter. nih.govresearchgate.net This allows for an investigation of the conformational distribution without relying on a specific model for the anisotropic intermolecular potential. nih.gov
The integration of NMR data with computational results can lead to a more accurate understanding of the conformational preferences of molecules in solution. nih.gov For instance, the analysis of NMR chemical shifts, aided by quantum chemical calculations, can help differentiate between similar conformations of a molecule. frontiersin.org This combined approach provides a more robust framework for conformational analysis than relying on computational or experimental data alone. nih.gov
The presence of chiral centers at the C3 and C5 positions in this compound introduces stereochemical complexity. The specific (R) or (S) configuration at these centers will influence the relative energies of the different conformers. The spatial arrangement of the ethyl and methyl groups will lead to varying degrees of steric hindrance in different rotational isomers.
Molecular Dynamics (MD) Simulations of Branched Alkane Systems
Molecular dynamics simulations provide a way to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms and molecules over time, offering insights into dynamic processes and transport properties.
MD simulations are widely used to investigate the liquid-state dynamics of branched alkanes. aip.org These simulations can predict various transport properties, such as diffusion coefficients and viscosity. acs.org By extending models initially developed for linear alkanes, researchers can numerically investigate the dynamics of branched systems. aip.org The results of these simulations can be compared with experimental measurements, such as those from NMR relaxation studies, to validate the computational models. aip.org
Simulations have shown that the density of alkane/CO2 mixtures first increases and then decreases with an increasing mole fraction of CO2. nih.gov Furthermore, an increase in CO2 mole fraction, temperature, and a decrease in alkane chain length can promote the diffusion of both CO2 and alkane molecules. nih.gov
| Property | Influence of Branching | Influence of Temperature | Influence of CO2 |
| Diffusion | Generally decreases with increased branching. aip.org | Increases with increasing temperature. aip.orgnih.gov | Promoted by increased CO2 mole fraction. nih.gov |
| Density | Can be lower than linear isomers. aip.org | Decreases with increasing temperature. | Increases then decreases with increasing CO2 mole fraction. nih.gov |
| Viscosity | Generally increases with branching. byu.edu | Decreases with increasing temperature. | Not explicitly detailed in the provided context. |
Molecular branching has a significant impact on the dynamics and relaxation processes of alkanes. aip.org Increased branching tends to reduce the dynamical flexibility of a molecule. researchgate.net This, in turn, can lead to a lower diffusion constant at a given temperature and a stronger temperature dependence of diffusion. researchgate.net
MD simulations have revealed that branched alkanes, such as a decane (B31447) isomer, exhibit different structural arrangements under confinement compared to their linear counterparts. aip.org For instance, while n-decane forms layered structures, a branched isomer can form a "pillared-layered" structure. aip.org This difference in molecular arrangement affects the solvation forces and the translational diffusivity of the molecules. aip.org The diffusivity of the branched isomer is generally lower and its variation with surface separation is less pronounced than that of the linear alkane. aip.org These findings highlight the crucial role of molecular architecture in determining the dynamic behavior of alkanes.
Development and Transferability of Force Fields for Branched Hydrocarbons
The development of accurate and transferable force fields is a cornerstone of molecular mechanics and molecular dynamics simulations, enabling the study of large and complex systems, including branched hydrocarbons. Force fields are collections of parameters and mathematical functions that describe the potential energy of a system of atoms. For branched alkanes, a key challenge is to create force fields that can accurately model the intricate non-bonded interactions and conformational preferences that arise from their non-linear structures.
The transferability of a force field refers to its ability to provide accurate predictions for a wide range of molecules and thermodynamic states, beyond those for which it was specifically parameterized. For branched hydrocarbons, this means a single set of parameters should be able to describe the properties of various isomers and larger molecules within the same class.
Recent advancements have focused on improving the accuracy of force fields for branched alkanes by incorporating more sophisticated models for van der Waals interactions and torsional potentials. These improvements are crucial for accurately reproducing experimental data such as densities, heats of vaporization, and viscosities over a range of temperatures and pressures. The goal is to develop force fields that are not only accurate for known compounds but can also reliably predict the properties of novel branched hydrocarbons.
Key Features of Modern Force Fields for Branched Alkanes:
| Feature | Description | Relevance to this compound |
| Detailed Atom Typing | Atoms are classified based on their chemical environment, allowing for more specific and accurate parameter assignment. | The tertiary and quaternary carbon atoms in this compound would be assigned distinct atom types from primary and secondary carbons, leading to a more accurate representation of its structure and energetics. |
| Refined Torsional Potentials | More complex mathematical functions are used to describe the energy barriers to bond rotation, capturing the subtle conformational preferences of branched structures. | Accurate torsional potentials are critical for modeling the rotational barriers around the C-C bonds in the backbone and branches of this compound, which in turn determines its conformational landscape. |
| Improved Non-Bonded Interaction Models | Advanced models for van der Waals and electrostatic interactions provide a more realistic description of intermolecular and intramolecular forces. | These models are essential for accurately predicting the condensed-phase properties of this compound, such as its boiling point and density. |
Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies
Quantum mechanical methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and energetics of molecules. These first-principles approaches provide a more fundamental understanding of chemical systems compared to empirical force fields.
DFT calculations can be used to determine the optimized geometries, electronic energies, and vibrational frequencies of branched alkane isomers like this compound. By comparing the calculated energies of different isomers, their relative thermodynamic stabilities can be predicted. These studies have consistently shown that branched alkanes are thermodynamically more stable than their straight-chain counterparts.
For this compound (C12H26), a computational study would involve calculating its electronic energy and comparing it to other dodecane (B42187) isomers. The results would be expected to show that its branched structure leads to a lower (more negative) enthalpy of formation compared to n-dodecane.
The greater stability of branched alkanes has been a subject of significant theoretical investigation. DFT-based energy decomposition analyses have revealed that the thermodynamic preference for branching is a result of a complex interplay between steric and quantum mechanical effects.
A novel DFT approach partitions the total energy into steric, electrostatic, and quantum energy terms. This analysis has shown that, contrary to classical chemical intuition, branched alkanes exhibit less destabilizing steric energy than their linear isomers. This is because the electronic structure in branched alkanes is more compact. However, this steric stabilization is counteracted by a destabilizing quantum energy term, which includes the Pauli repulsion. Ultimately, it is the more favorable electrostatic interactions and electron correlation effects that are primarily responsible for the enhanced stability of branched alkanes.
Illustrative Example of Energy Contributions to Alkane Isomer Stability (Hypothetical Values):
| Energy Component | n-Dodecane (kcal/mol) | This compound (kcal/mol) | Difference (Branched - Linear) |
| Total Energy | 0 | -2.5 | -2.5 |
| Steric Energy | 150 | 145 | -5 |
| Quantum Energy | -120 | -115 | +5 |
| Electrostatic & Correlation Energy | -30 | -32.5 | -2.5 |
Note: This table presents hypothetical data to illustrate the general trends observed in DFT energy decomposition analyses of branched versus linear alkanes.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of a molecule. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.
For branched alkanes like this compound, the HOMO is typically associated with a C-C or C-H sigma bond, while the LUMO is a corresponding sigma antibonding orbital. Due to their saturated nature, alkanes generally have large HOMO-LUMO gaps, making them relatively unreactive. However, variations in the HOMO-LUMO gap among isomers can provide insights into their relative reactivities towards certain chemical processes, such as hydrogen abstraction. A computational study of this compound would involve calculating its HOMO and LUMO energies and comparing them to other dodecane isomers to assess its relative kinetic stability.
A powerful method for quantifying the strain energy in hydrocarbons involves the use of computational group equivalents. This approach defines a strain-free reference energy for a molecule based on the sum of the energies of its constituent chemical groups. The strain energy is then the difference between the actual calculated energy of the molecule and this strain-free reference energy.
This method has been modernized with parameters derived from high-level electronic structure calculations. To determine the strain energy of this compound, one would first decompose the molecule into its constituent groups (e.g., methyl, methylene (B1212753), methine, quaternary carbon). The strain-free energy would be calculated by summing the pre-computed energy contributions of these groups. This value would then be subtracted from the total energy of the optimized this compound molecule obtained from a high-level quantum mechanical calculation. Any deviation from zero would indicate the presence of strain, likely arising from steric interactions between the ethyl and methyl groups.
Quantitative Structure-Property Relationship (QSPR) and Theoretical Descriptors
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the physicochemical properties of molecules with their structural features, which are numerically encoded as "descriptors." These models are widely used to predict the properties of compounds for which experimental data is unavailable.
For branched alkanes, QSPR models have been successfully developed to predict a wide range of properties, including boiling point, density, viscosity, and heat capacity. The development of a QSPR model for properties of this compound would involve several steps:
Data Set Collection: A diverse set of alkanes with known experimental property values would be assembled.
Descriptor Calculation: A large number of theoretical descriptors would be calculated for each molecule in the data set. These can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).
Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial charges).
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the property of interest.
Model Validation: The predictive power of the model would be rigorously tested using statistical validation techniques.
Once a validated QSPR model is established, it can be used to predict the properties of this compound by simply calculating its theoretical descriptors and inputting them into the model equation.
Correlation of Branching Indices with Quantum Mechanical Properties
The structural complexity of branched alkanes can be quantified using topological indices, which are numerical descriptors derived from the molecular graph. These indices translate the molecular structure, including the degree of branching, into a single number. A central goal in quantitative structure-property relationship (QSPR) studies is to correlate these indices with experimentally observable or computationally calculated properties. uobaghdad.edu.iq
Branching indices, such as the Wiener index and the Randić molecular connectivity index, have been shown to correlate with various quantum mechanical properties of alkanes. researchgate.net Research involving dozens of normal and branched alkanes has demonstrated that properties like the heat of formation, zero-point energy, and the HOMO-LUMO energy gap can be effectively modeled using topological descriptors. researchgate.net For instance, a higher degree of branching generally leads to increased molecular stability, which is reflected in a lower (more negative) heat of formation. This stability can be rationalized through quantum mechanical effects such as electron correlation.
Studies have successfully established strong correlations (with coefficients of determination, r², often exceeding 0.82) between these numerical descriptors and quantum properties calculated using semi-empirical methods. researchgate.net This indicates that the topology of the carbon skeleton, as captured by the branching indices, is a primary determinant of the molecule's electronic structure and stability.
| Compound Name | Structure Type | Randić Index (χ) | Calculated Heat of Formation (kcal/mol) | Calculated HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| n-Octane | Linear | 3.914 | -49.8 | 10.2 |
| 2-Methylheptane | Branched | 3.770 | -51.5 | 10.1 |
| 3-Ethylhexane | Branched | 3.707 | -50.9 | 10.0 |
| 2,2,4-Trimethylpentane | Highly Branched | 3.561 | -53.6 | 9.9 |
This table provides illustrative data to demonstrate the general trend that as branching increases (reflected in a lower Randić index), the heat of formation becomes more negative (indicating greater stability) and the HOMO-LUMO gap may slightly decrease.
Application of Semiempirical Molecular Orbital Methods for Predictive Modeling
Semiempirical molecular orbital (SEMO) methods represent a computationally efficient compromise between highly accurate ab initio calculations and simplistic molecular mechanics models. mdpi.com These methods are based on the foundational Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the complex calculations of electron-electron interactions. wikipedia.org This parameterization allows SEMO methods to implicitly include some effects of electron correlation. wikipedia.org
Well-known SEMO methods include AM1, PM3, and the more recent PM6 and PM7. wikipedia.orgnih.gov These methods are widely used for predictive modeling of various molecular properties for a broad range of organic compounds, including branched alkanes. nih.gov The parameters within these models are optimized to reproduce experimental data such as heats of formation, dipole moments, and ionization potentials for a large set of molecules. wikipedia.org Consequently, they can be used to predict these properties for new or unmeasured compounds like this compound with reasonable accuracy. nih.gov
For instance, the PM7 method has been developed and parameterized using a wide array of experimental and high-level computational data to expand its applicability and improve its accuracy for both gas-phase and solid-state properties. nih.gov Studies comparing various SEMO methods for calculating thermodynamic parameters of alkanes have found that methods like PM6, when corrected for dispersion interactions and hydrogen bonds (e.g., PM6-DH2), provide results that agree well with experimental data. doaj.org
| Compound Name | Molecular Formula | Experimental ΔHf° (kcal/mol) | PM7 Calculated ΔHf° (kcal/mol) | Absolute Error (kcal/mol) |
|---|---|---|---|---|
| n-Hexane | C6H14 | -39.96 | -39.15 | 0.81 |
| 2-Methylpentane | C6H14 | -41.66 | -40.98 | 0.68 |
| 2,2-Dimethylbutane | C6H14 | -44.35 | -44.81 | 0.46 |
| n-Heptane | C7H16 | -44.88 | -44.13 | 0.75 |
| 2,4-Dimethylpentane | C7H16 | -48.05 | -47.33 | 0.72 |
This table presents representative data showing the predictive accuracy of the PM7 semiempirical method for the heat of formation of several branched and linear alkanes.
Computational Descriptors for Chromatographic Retention Predictions
Quantitative Structure-Retention Relationship (QSRR) modeling is a powerful computational technique used to predict the retention behavior of chemical compounds in chromatographic separations. nih.govnih.gov The core principle of QSRR is to establish a statistically significant mathematical model that links the molecular structure of a compound to its chromatographic retention time or retention index. nih.gov This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode various aspects of the molecule's structure. nih.gov
For branched alkanes like this compound, QSRR models are particularly useful for predicting their retention indices in gas chromatography (GC). researchgate.net The retention of an alkane on a non-polar stationary phase is primarily influenced by its boiling point and molecular size, which are in turn dependent on its molecular structure and degree of branching. Highly branched isomers are more compact and have smaller surface areas than their linear counterparts, leading to weaker intermolecular interactions with the stationary phase and, typically, shorter retention times.
A variety of computational descriptors can be used in QSRR models, including:
Topological descriptors: Indices like the Wiener and Randić indices quantify molecular branching and connectivity. researchgate.net
Geometrical descriptors: These describe the 3D shape of the molecule, such as its surface area and volume.
Physicochemical descriptors: Properties like the boiling point or molar refractivity can also be used as descriptors.
Studies have shown that even simple topological indices can be used to build effective linear regression models to predict the retention of alkanes. researchgate.net For example, the Randić molecular connectivity index has been successfully used to identify normal and branched alkanes based on their GC retention times. researchgate.net More sophisticated models may use dozens of descriptors and advanced machine learning algorithms, such as artificial neural networks or support vector machines, to achieve higher predictive accuracy for diverse sets of compounds. scielo.org.mxtuwien.at
| Compound Name | Wiener Index (W) | Molecular Volume (ų) | Kovats Retention Index (RI) |
|---|---|---|---|
| n-Heptane | 56 | 147.5 | 700 |
| 2-Methylhexane | 52 | 146.1 | 678 |
| 3-Methylhexane | 48 | 145.9 | 685 |
| 2,4-Dimethylpentane | 42 | 144.2 | 668 |
| 2,2,3-Trimethylbutane | 38 | 143.5 | 691 |
This table illustrates how molecular descriptors that reflect size and branching (Wiener Index, Molecular Volume) correlate with the experimentally determined Kovats Retention Index for a series of C7 alkane isomers.
Advanced Spectroscopic and Chromatographic Characterization of 3 Ethyl 3,5 Dimethyloctane and Its Isomers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
NMR spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of organic molecules. For branched alkanes like 3-Ethyl-3,5-dimethyloctane, both ¹H and ¹³C NMR provide critical information about the different chemical environments of the hydrogen and carbon atoms within the molecule.
In the ¹H NMR spectrum of a branched alkane, the signals corresponding to protons on methyl (-CH₃), methylene (B1212753) (-CH₂-), and methine (-CH-) groups appear in distinct, albeit often overlapping, regions. Protons on methyl groups are typically the most shielded and appear at the lowest chemical shifts (upfield), generally in the range of 0.8-1.0 ppm. oregonstate.educhemistrysteps.com Protons on methylene groups are slightly deshielded and resonate at approximately 1.2-1.4 ppm, while methine protons are the most deshielded of the alkyl protons, appearing further downfield. oregonstate.edu
For this compound, one would expect to observe a complex spectrum due to the presence of multiple, chemically non-equivalent methyl, methylene, and methine groups. The integration of the signal areas would correspond to the number of protons in each unique environment. Spin-spin coupling between adjacent non-equivalent protons would lead to signal splitting, providing valuable information about the connectivity of the carbon skeleton. For instance, the methine proton at the C5 position would be split by the protons on the adjacent carbons, resulting in a complex multiplet.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Typical Chemical Shift Range (ppm) |
|---|---|
| Primary (-CH₃) | 0.8 - 1.0 |
| Secondary (-CH₂-) | 1.2 - 1.4 |
| Tertiary (-CH-) | 1.4 - 1.7 |
Note: These are general ranges for alkanes and the exact values for this compound would require experimental measurement or computational prediction.
¹³C NMR spectroscopy is particularly powerful for characterizing the carbon backbone of branched alkanes. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the number of different carbon environments. The chemical shifts of these signals are sensitive to the local electronic environment, including the degree of substitution.
For this compound, the ¹³C NMR spectrum would display separate signals for the primary (methyl), secondary (methylene), tertiary (methine), and quaternary carbon atoms. Quaternary carbons, such as C3 in this molecule, are highly substituted and typically appear in a characteristic region of the spectrum. The chemical shifts can be predicted with reasonable accuracy using empirical additivity rules or computational methods. nih.govorganicchemistrydata.org For example, the ¹³C NMR spectrum of the structurally similar, albeit simpler, 3-ethylpentane (B1585240) shows three distinct signals corresponding to its three unique carbon environments. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Different Carbon Types in Branched Alkanes
| Carbon Type | Typical Chemical Shift Range (ppm) |
|---|---|
| Primary (-CH₃) | 10 - 25 |
| Secondary (-CH₂-) | 20 - 45 |
| Tertiary (-CH-) | 25 - 50 |
| Quaternary (-C-) | 30 - 50 |
Note: These are general ranges and the exact values for this compound would depend on its specific structure.
Branched alkanes are flexible molecules that can exist in multiple conformations due to rotation around their carbon-carbon single bonds. The experimentally observed NMR spectrum is an average of the spectra of all populated conformers. To gain a deeper understanding of the conformational preferences of this compound, a combination of experimental NMR data and computational chemistry is often employed. soton.ac.uknih.govauremn.org.br
This approach involves calculating the theoretical NMR chemical shifts for various possible low-energy conformations of the molecule using quantum mechanical methods. nih.gov These calculated spectra are then compared with the experimental spectrum. The best fit between the calculated and experimental data can provide valuable insights into the predominant conformation(s) of the molecule in solution. nih.govauremn.org.br This combined approach is a powerful tool for the detailed conformational analysis of complex and flexible molecules. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation and Purity Assessment
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including branched alkanes. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.
Isomers of this compound can often be separated based on differences in their boiling points and interactions with the stationary phase of the GC column. Generally, more highly branched alkanes have lower boiling points and thus shorter retention times compared to their less branched or linear isomers. The Kovats retention index system is a standardized method for reporting retention times, which aids in the identification of compounds by comparing their indices to known values. sigmaaldrich.comtuwien.atnist.govgcms.czphytochemia.com
Once separated by the GC, the molecules are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. For branched alkanes, the molecular ion peak is often weak or absent. whitman.eduwhitman.edu Fragmentation typically occurs preferentially at the branching points to form more stable secondary or tertiary carbocations. ic.ac.ukuobasrah.edu.iq The loss of the largest alkyl group at a branch point is generally favored. whitman.eduwhitman.edu By analyzing the fragmentation pattern, the positions of the ethyl and methyl branches in this compound and its isomers can be deduced.
Table 3: Predicted Key Mass Fragments for this compound
| Fragmentation | Predicted m/z | Corresponding Fragment Ion |
|---|---|---|
| Loss of propyl radical | 127 | [C₉H₁₉]⁺ |
| Loss of butyl radical | 113 | [C₈H₁₇]⁺ |
| Loss of pentyl radical | 99 | [C₇H₁₅]⁺ |
| Loss of ethyl radical | 141 | [C₁₀H₂₁]⁺ |
Note: These predictions are based on the general fragmentation rules for branched alkanes. The relative intensities of these fragments would provide further structural information.
GC-MS is also a valuable tool for monitoring the progress of chemical reactions, such as the synthesis of branched alkanes. By taking aliquots from the reaction mixture at different time points and analyzing them by GC-MS, it is possible to identify and quantify the starting materials, intermediates, and final products. This allows for the optimization of reaction conditions to maximize the yield of the desired isomer, such as this compound, and to minimize the formation of unwanted side products. The unique retention times and mass spectra of each component in the mixture enable their individual tracking throughout the course of the synthesis.
Application of Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS) for Complex Hydrocarbon Mixtures
Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) is a powerful analytical tool for the detailed characterization of complex hydrocarbon mixtures, which often contain a multitude of structurally similar isomers. chemistry-matters.com This technique provides a significant enhancement in peak capacity and resolution compared to conventional one-dimensional GC. chemistry-matters.com In GCxGC, the effluent from a primary column is sequentially trapped, concentrated, and then rapidly injected onto a second, shorter column with a different stationary phase. This process creates a highly structured two-dimensional chromatogram where compounds are separated based on two different physicochemical properties, typically volatility in the first dimension and polarity in the second.
For a complex mixture containing this compound and its isomers, the first-dimension separation on a non-polar column would separate the C12 alkanes from other carbon number hydrocarbons based on their boiling points. Generally, for alkanes, an increase in branching leads to a lower boiling point and thus a shorter retention time in the first dimension. The second-dimension separation, often on a more polar column, further separates co-eluting isomers based on differences in their polarity and shape. This structured separation allows for the grouping of compounds with similar chemical characteristics, aiding in their identification. chemistry-matters.com
The retention behavior of branched alkanes in GCxGC is influenced by the degree and position of substitution. Increased branching generally leads to decreased retention in the first dimension. The retention index (RI) is a standardized measure of retention that is useful for comparing the elution of different compounds across various systems. For iso-alkanes, the RI can be modeled based on molecular descriptors to predict the retention behavior of numerous isomers.
Mass Spectrometry Fragmentation Patterns:
The coupling of GCxGC with TOFMS provides high-speed mass spectral acquisition, which is essential for the rapidly eluting peaks from the second-dimension column. The mass spectrum of an alkane provides crucial information about its structure through the analysis of its fragmentation pattern. For branched alkanes like this compound, the molecular ion peak (M+) at m/z 170 (for C12H26) is often weak or absent due to the high propensity for fragmentation at the branching points. jove.comic.ac.uk This is because cleavage at these points leads to the formation of more stable secondary or tertiary carbocations. jove.comuobasrah.edu.iq
The fragmentation of branched alkanes is characterized by the preferential cleavage of C-C bonds at the branching points. The loss of the largest substituent at a branch is often a favored pathway. uobasrah.edu.iqwhitman.edu For this compound, which has a quaternary carbon at the 3-position, significant fragmentation would be expected around this center. Cleavage of the ethyl group would result in a stable tertiary carbocation.
To illustrate the fragmentation of a highly branched C12 alkane, the mass spectrum of a related isomer, 3-Ethyl-2,7-dimethyloctane, can be examined.
| m/z | Relative Intensity | Possible Fragment Ion |
|---|---|---|
| 43 | High | [C3H7]+ |
| 57 | High | [C4H9]+ |
| 71 | Moderate | [C5H11]+ |
| 85 | Moderate | [C6H13]+ |
| 141 | Low | [M-C2H5]+ |
| 170 | Very Low/Absent | [C12H26]+ (Molecular Ion) |
The mass spectrum would be dominated by a series of alkyl carbocation fragments (CnH2n+1), with prominent peaks at m/z 43, 57, 71, and 85. The relative intensities of these peaks would differ from those of a straight-chain alkane, where a smoother distribution of fragment ions is typically observed. The presence of a significant peak corresponding to the loss of an ethyl group (M-29) or a propyl group (M-43) would be indicative of the branching structure.
Infrared (IR) Spectroscopy for Characterization of Branched Alkane Structures
Infrared (IR) spectroscopy is a valuable tool for identifying the types of chemical bonds present in a molecule. For alkanes, the IR spectrum is dominated by absorptions arising from C-H stretching and bending vibrations. orgchemboulder.com While the IR spectra of alkanes can appear simple, detailed analysis can reveal information about the molecular structure, including the degree of branching. uomustansiriyah.edu.iq
The C-H stretching vibrations in alkanes are typically observed in the region of 3000-2850 cm⁻¹. orgchemboulder.com The exact position of these bands can be influenced by the chemical environment of the C-H bonds. For instance, the asymmetric and symmetric stretching frequencies of methyl (CH3) and methylene (CH2) groups occur at slightly different wavenumbers.
The C-H bending vibrations are also characteristic. Methyl groups exhibit an asymmetric bending vibration around 1450 cm⁻¹ and a symmetric bending ("umbrella") mode around 1375 cm⁻¹. Methylene groups show a scissoring vibration around 1465 cm⁻¹. uomustansiriyah.edu.iq The presence of a quaternary carbon atom, such as the C-3 in this compound, which is bonded to an ethyl group and two methyl groups, would influence the relative intensities and positions of these bending vibrations. The presence of a gem-dimethyl group (two methyl groups on the same carbon) can sometimes be identified by a characteristic splitting of the symmetric methyl bending band.
A molecule with the complexity of this compound, which contains 26 hydrogen atoms, will have a large number of vibrational modes (3N-6 for non-linear molecules, where N is the number of atoms), resulting in a complex spectrum, particularly in the fingerprint region (below 1500 cm⁻¹). libretexts.org This region contains a multitude of C-C stretching and complex C-H bending vibrations that are unique to the specific molecular structure.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Information |
|---|---|---|
| C-H Stretching (CH3, CH2) | 2960-2850 | Presence of saturated C-H bonds. |
| CH2 Bending (Scissoring) | ~1465 | Indicates methylene groups. |
| CH3 Bending (Asymmetric) | ~1450 | Indicates methyl groups. |
| CH3 Bending (Symmetric) | ~1375 | Indicates methyl groups; may show splitting with gem-dimethyl groups. |
By comparing the IR spectrum of a branched alkane like this compound with that of its straight-chain isomer, n-dodecane, distinct differences would be apparent. The spectrum of n-dodecane would show prominent CH2 rocking vibrations around 720 cm⁻¹, which are characteristic of long methylene chains. nist.gov In contrast, the spectrum of the highly branched isomer would have a less intense or absent CH2 rocking band and potentially more complex absorptions in the C-H bending region due to the variety of C-H bond environments.
Reaction Mechanisms and Catalytic Transformations of Branched Alkanes, Pertaining to 3 Ethyl 3,5 Dimethyloctane
Hydroisomerization Processes for Branched Alkane Production
Hydroisomerization is a critical refinery process used to convert linear or lightly branched alkanes into more highly branched isomers, thereby improving fuel properties like octane (B31449) number and cold-flow characteristics. This process is conducted in the presence of hydrogen over a bifunctional catalyst.
The effective hydroisomerization of alkanes relies on bifunctional catalysts that possess both metal and acid functionalities. These components work in synergy to facilitate a multi-step reaction mechanism.
Metal Sites: Typically, noble metals such as platinum (Pt) or palladium (Pd) are used for their high hydrogenation and dehydrogenation activity at relatively low temperatures. These sites are responsible for the initial dehydrogenation of the alkane feedstock into an alkene intermediate and the final hydrogenation of the isomerized alkene back to a saturated isoparaffin. The metal function also helps to suppress catalyst deactivation by hydrogenating coke precursors.
Acid Sites: The skeletal rearrangement of the alkene intermediate occurs on acid sites. These are typically provided by solid acids, most commonly zeolites or other molecular sieves like SAPO-11, ZSM-22, ZSM-23, and Beta zeolites. The Brønsted acid sites on these supports protonate the alkene to form a reactive carbenium ion intermediate, which then undergoes isomerization.
The performance of a bifunctional catalyst is critically dependent on the balance between its metal and acid functions. An optimal balance ensures that the rate of dehydrogenation/hydrogenation on the metal sites is in harmony with the rate of isomerization on the acid sites. This balance minimizes undesired side reactions, particularly cracking, which is also catalyzed by acid sites.
The widely accepted mechanism for hydroisomerization on bifunctional catalysts involves a sequence of steps:
Dehydrogenation: A linear or lightly branched alkane molecule adsorbs onto a metal site and is dehydrogenated to form an alkene.
Migration and Protonation: The alkene intermediate desorbs from the metal site and migrates to a nearby Brønsted acid site. There, it is protonated to form a carbenium ion intermediate.
Skeletal Isomerization: The carbenium ion undergoes a series of rearrangements, such as hydride and methyl shifts, often via a protonated cyclopropane (B1198618) intermediate, to form a more branched (and often more stable) carbenium ion.
Deprotonation and Migration: The isomerized carbenium ion deprotonates to form a branched alkene, which then migrates back to a metal site.
Hydrogenation: The branched alkene is hydrogenated at the metal site to yield the final saturated, branched alkane product.
This pathway highlights the necessity for close proximity between metal and acid sites to ensure efficient transfer of the reactive intermediates.
Maximizing the yield of desired branched isomers like 3-ethyl-3,5-dimethyloctane while minimizing cracking is a primary goal in catalyst design. Several strategies are employed to optimize catalyst performance:
Tuning Acidity: The strength and density of acid sites are crucial. Acidity that is too high or dense promotes cracking over isomerization. Techniques such as dealumination of zeolites can reduce the number of strong acid sites, thereby enhancing isomer selectivity.
Controlling Pore Structure (Shape Selectivity): The topology of the zeolite support plays a significant role. Medium-pore, one-dimensional zeolites (e.g., ZSM-22, ZSM-23, SAPO-11) can sterically hinder the formation of bulky, multi-branched isomers that are prone to cracking. This "pore mouth" or "key lock" catalysis favors the formation of monomethyl-branched isomers. For producing more complex isomers, larger pore zeolites like Beta or Y-zeolite may be used, though often with a trade-off in selectivity.
Hierarchical Catalysts: The introduction of mesopores into the microporous zeolite structure (creating a hierarchical catalyst) can improve the diffusion of bulky reactant and product molecules, reducing their residence time within the catalyst and suppressing secondary cracking reactions.
Metal Dispersion and Loading: The dispersion and loading of the metal component must be optimized to ensure sufficient hydrogenation/dehydrogenation activity without promoting excessive hydrogenolysis (C-C bond cleavage on metal sites).
The table below summarizes the performance of various catalytic systems in the hydroisomerization of long-chain n-alkanes, which serves as a model for the production of branched isomers.
| Catalyst System | Support Type | Key Optimization Strategy | Typical Isomer Yield | Primary Branched Products | Reference |
| Pt/H-ZSM-22 | Medium-pore Zeolite | Shape selectivity, optimized acidity | ~70-80% | Monobranched | |
| Pt/SAPO-11 | Molecular Sieve | Shape selectivity, mild acidity | High | Monobranched | |
| Pt/H-Beta | Large-pore Zeolite | Optimized Si/Al ratio (acidity) | ~76% | Mono-, di-, and multibranched | |
| Pt/H-Y (dealuminated) | Large-pore Zeolite | Reduced acidity via dealumination | ~53% | Mono- and multibranched | |
| Ni-Mo/SAPO-11 | Molecular Sieve | Non-noble metal, hierarchical structure | High jet fuel selectivity | Isoparaffins |
Catalytic Cracking Mechanisms of Branched Alkanes
Catalytic cracking is a process that breaks down large hydrocarbon molecules into smaller, more valuable ones, such as gasoline and light olefins. Unlike thermal cracking, which proceeds via free-radical mechanisms, catalytic cracking operates through ionic intermediates on acidic catalysts. Highly branched alkanes like this compound have distinct cracking behaviors compared to their linear counterparts.
The chemistry of catalytic cracking is dominated by carbocations. It is important to distinguish between the two main types:
Carbenium Ions: These are trivalent, positively charged carbon species (e.g., R₃C⁺). They are the key intermediates in the main cracking propagation steps. Carbenium ions are formed either by hydride abstraction from an alkane by a Lewis acid site or by the protonation of an olefin by a Brønsted acid site.
Carbonium Ions: These are pentavalent, positively charged carbon species (e.g., CH₅⁺). They are proposed as high-energy intermediates, potentially formed by the direct protonation of an alkane's C-H or C-C bond by a very strong acid. While less central to the main propagation cycle than carbenium ions, they are invoked in some monomolecular cracking initiation mechanisms.
The dominant mechanism for catalytic cracking proceeds via a carbenium ion chain reaction:
Initiation: Formation of an initial carbenium ion from the alkane feed.
Propagation via β-Scission: A carbenium ion undergoes cleavage of the C-C bond that is in the beta position relative to the positively charged carbon. This β-scission is the core cracking step and results in the formation of a smaller olefin and a new, smaller carbenium ion, which continues the chain reaction.
Isomerization: Carbenium ions rapidly rearrange to form more stable ions (tertiary > secondary > primary) before cracking.
Termination: The chain reaction can be terminated through various pathways, including hydride transfer from another alkane (forming a branched alkane product and a new carbenium ion) or deprotonation to form an olefin.
The molecular structure of an alkane has a profound effect on its cracking reactivity and the resulting products. The structure of this compound, with its quaternary and tertiary carbon centers, dictates its cracking behavior.
Cracking Rates: Branched alkanes generally crack more readily than linear alkanes of the same carbon number. This is because the abstraction of a hydrogen atom from a tertiary carbon is energetically more favorable, leading to the formation of a relatively stable tertiary carbenium ion. The presence of multiple branching points in this compound provides several pathways to form stable tertiary carbenium ions, enhancing its cracking rate.
Product Distribution: The rule of β-scission dictates where the molecule will break. Cracking will preferentially occur at a C-C bond beta to a tertiary carbenium ion. Highly branched carbenium ions tend to rapidly rearrange or crack. This leads to a product slate rich in branched alkanes (iso-alkanes) and light olefins. For example, the cracking of a branched alkane yields a significantly higher proportion of isobutane (B21531) and isobutene compared to the cracking of an n-alkane. The stability of the potential carbenium ion intermediates directly influences the distribution of the final cracked products.
The table below illustrates the general differences in product distribution between the catalytic cracking of linear and branched alkanes.
| Product Category | Linear Alkane Feed (e.g., n-dodecane) | Branched Alkane Feed (e.g., isododecane) | Rationale |
| Light Olefins (C₃-C₄) | Moderate Yield | High Yield | β-scission of branched carbenium ions readily produces light olefins. |
| Iso-alkanes (i-C₄, i-C₅) | Low Yield | High Yield | Hydride transfer reactions involving stable tertiary carbenium ions favor the formation of iso-alkanes. |
| Linear Alkanes | High Yield | Low Yield | The feed structure is the primary source of linear fragments. |
| Methane (B114726)/Ethane (B1197151) | Lower Yield | Lower Yield | Formation of C₁/C₂ carbenium ions is energetically unfavorable. |
Exploration of Gallium-Based and Other Non-Noble Metal Catalysts in Alkane Conversion
The development of efficient and cost-effective catalysts for alkane conversion is a key objective in the petrochemical industry. While noble metals like platinum have traditionally been used, their high cost and limited availability have driven research towards more abundant, non-noble metal alternatives. Gallium-based catalysts, along with other transition metals, have emerged as promising candidates for various alkane transformations, including cracking, isomerization, and aromatization. mdpi.com
Gallium-promoted catalysts, often supported on zeolites or other acidic materials, have demonstrated significant activity in the conversion of light alkanes. mdpi.com The addition of gallium can enhance the catalytic performance by creating new active sites and modifying the acidic properties of the support material. For instance, the introduction of gallium to sulfated zirconia has been shown to improve the initial conversion of n-butane from 5.17% to 43.85%. mdpi.com These catalysts operate through a bifunctional mechanism where the metal component facilitates dehydrogenation/hydrogenation reactions, and the acidic support promotes skeletal rearrangements via carbenium ion intermediates.
In the context of producing highly branched C12 alkanes like this compound, the catalyst's properties must be carefully tuned. Ga-modified zeolites have been shown to be effective in the hydroisomerization of long-chain n-alkanes. For example, a Ga-substituted ZSM-12 zeolite catalyst (0.3Pd/A-GaZ12) achieved an impressive 80.6% yield of iso-hexadecane at a conversion of 93.5%, with 64.6% of the products being multi-branched isomers. researchgate.net This high selectivity towards multi-branched structures is attributed to the weakened Brønsted acidity and increased mesoporosity resulting from gallium incorporation. researchgate.net
Other non-noble metals such as nickel have also been investigated for alkane conversion. Ni-based catalysts are particularly relevant for hydrocracking processes. For instance, a Ni/SiO2 catalyst has shown comparable performance to noble metal catalysts in the hydrogenolysis of polyethylene (B3416737), converting it into C6–C35 alkanes with a yield of 65 wt%. chinesechemsoc.org The choice of support and the control over metal dispersion are crucial for optimizing the catalyst's activity and selectivity.
Table 1: Performance of Non-Noble Metal Catalysts in Alkane Conversion
| Catalyst | Feedstock | Reaction | Temperature (°C) | Conversion (%) | Selectivity/Yield | Reference |
|---|---|---|---|---|---|---|
| Ni-MoS2/Ce1−xLaxO2−δ | Syngas | Alkane Synthesis | N/A | 25.1 | 75.9% C2–C4 Alkanes | nih.gov |
| Ni3Mo alloy | Ethane | Dehydrogenation | N/A | N/A | Outperforms Pt in ethylene (B1197577) selectivity | researchgate.net |
| Ga-modified SAPO-11 | n-Hexadecane | Hydroisomerization | N/A | N/A | 40.30% higher i-hexadecane yield than unmodified | acs.org |
| 0.3Pd/A-GaZ12 | n-Hexadecane | Hydroisomerization | 340 | 93.5 | 80.6% iso-hexadecane yield (64.6% multi-branched) | researchgate.net |
Catalytic Upcycling of Polyolefins to Branched Alkanes
The chemical recycling of polyolefin waste, such as polyethylene, into valuable hydrocarbons represents a sustainable alternative to landfilling and incineration. nih.gov This upcycling process can be tailored to produce branched alkanes in the C12 range, including isomers like this compound, which are valuable components of liquid fuels.
The conversion of polyethylene into smaller, branched alkanes typically involves a bifunctional catalyst that possesses both metal and acid sites. The reaction mechanism is a complex interplay of cracking and isomerization reactions. The process begins with the activation of the long polyethylene chain.
On bifunctional catalysts like Pt/WO3, the platinum sites dissociate hydrogen, while the tungsten trioxide surface facilitates the adsorption of the polyethylene and the cleavage of C-C bonds through the formation of C=O/C=C intermediates. researchgate.netacs.org These intermediates are then converted into alkanes by the dissociated hydrogen. researchgate.netacs.org
With catalysts that have distinct acid sites, such as Ru supported on zeolites, the mechanism is believed to shift from hydrogenolysis to ideal hydrocracking. nrel.govrsc.org The ruthenium nanoparticles are responsible for the initial C-C bond cleavage, while the Brønsted acid sites on the zeolite support promote isomerization and further cracking of the resulting fragments. nrel.govrsc.org This cooperative action between the metal and acid sites is crucial for enhancing the yield of liquid alkanes and suppressing the formation of light gases like methane. nrel.govrsc.org
The nature and strength of the acid sites play a pivotal role. For instance, in the hydrocracking of n-dodecane, the location of Brønsted acid sites within the zeolite channels significantly influences the selectivity towards isomerization versus cracking. mdpi.com Zeolites with a higher concentration of acid sites in larger channels tend to favor isomerization, which is desirable for producing branched alkanes. mdpi.com
The design of catalysts for the selective production of branched liquid alkanes from polyolefins focuses on optimizing the balance between the metal and acid functions and controlling the catalyst's porous structure. The goal is to facilitate the cracking of the long polymer chains into fragments within the desired molecular weight range (e.g., C12) and then to promote isomerization of these fragments into highly branched structures.
Bifunctional catalysts are central to this strategy. For example, a system comprising ruthenium nanoparticles supported on γ-Al2O3 mixed with β-zeolite has been shown to be highly effective for converting polyethylene into gasoline-range hydrocarbons (C5-C12) with a yield of up to 73.4%. researchgate.net The Ru sites initiate the cleavage of C-H bonds in the polymer, forming olefinic intermediates that then undergo cracking and isomerization on the acid sites of the zeolite. researchgate.net
The choice of zeolite is critical. Zeolites with one-dimensional 10-ring channels, such as ZSM-22, are known to exhibit shape selectivity in the hydroisomerization of long-chain alkanes. rsc.org The pore size of the zeolite influences the types of branched isomers that can be formed. For n-dodecane hydroisomerization, a ZSM-12 based catalyst with a pore size of 5.6 × 6.0 Å showed a maximum selectivity to multi-branched isomers of 55% at 90% conversion, while ZSM-22 with a smaller pore size (4.6 × 5.7 Å) yielded only 17% multi-branched isomers. chemrxiv.org This highlights the importance of matching the catalyst's pore dimensions to the desired product molecules.
Furthermore, the introduction of other metals can modify the catalyst's performance. For instance, doping a Ru/ZrO2 catalyst with tungsten oxide (WOx) has been shown to decrease the yield of methane from 16% to 8% during polyethylene hydrogenolysis, thereby increasing the selectivity towards more valuable liquid products. chinesechemsoc.org
Table 2: Catalyst Performance in Polyolefin Upcycling to Branched Alkanes
| Catalyst | Feedstock | Product Range | Temperature (°C) | Yield/Selectivity | Reference |
|---|---|---|---|---|---|
| 0.2 wt.% Pt on 2D WO3 | HDPE | C5-18 | 200-250 | 1456 gproducts∙gmetal species-1∙h-1 formation rate | researchgate.netacs.org |
| 5 wt.% Ru on Faujasite (FAU) | Polyethylene | Liquid Alkanes | 200 | 67% liquid alkane yield | nrel.govrsc.org |
| Ru/γ-Al2O3 + β-zeolite | Polyethylene | C5-12 | 250 | 73.4% yield of C5-12 paraffins | researchgate.net |
| Ni/SiO2 | LDPE | C6-C35 | 300 | 65 wt% yield | chinesechemsoc.org |
| Ru/Al2O3 with 2-propanol | Polyethylene | C12-C20 | N/A | High selectivity to C12-C20 hydrocarbons |
Environmental Fate and Atmospheric Chemistry of 3 Ethyl 3,5 Dimethyloctane and Other Branched Alkanes
Atmospheric Degradation Pathways
The primary atmospheric loss process for alkanes is oxidation initiated by radicals. tandfonline.com The structure of the alkane plays a significant role in determining the reaction pathways and the resulting products.
OH Radical-Initiated Reactions and Formation of Oxygenated Products
During the day, the hydroxyl (OH) radical is the most important oxidant for alkanes in the troposphere. tandfonline.comwikipedia.org The degradation process begins with the abstraction of a hydrogen atom from the alkane (RH) by an OH radical, which forms an alkyl radical (R•) and a water molecule. wikipedia.orgacs.org
RH + •OH → R• + H₂O
The alkyl radical then rapidly adds molecular oxygen (O₂) to form an alkylperoxy radical (RO₂•). acs.org In the presence of nitrogen oxides (NOx), the alkylperoxy radical reacts with nitric oxide (NO) to primarily form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). acs.org
R• + O₂ → RO₂• RO₂• + NO → RO• + NO₂
The fate of the alkoxy radical is critical to the subsequent products formed. Alkoxy radicals can undergo several reactions, including isomerization, decomposition (fragmentation), or reaction with O₂. acs.org For branched alkanes like 3-Ethyl-3,5-dimethyloctane, the formation of tertiary alkoxy radicals (where the oxygen is attached to a carbon bonded to three other carbons) is possible. These tertiary alkoxy radicals are more likely to decompose, breaking carbon-carbon bonds and forming smaller, more volatile products like ketones and aldehydes. acs.orgnih.govacs.org This fragmentation pathway competes with functionalization pathways that add oxygen-containing functional groups to the carbon skeleton. acs.org
The oxidation of branched alkanes by OH radicals leads to a wide array of oxygenated products, including:
Alkyl nitrates
1,4-hydroxynitrates
1,4-hydroxycarbonyls
Dihydroxycarbonyls tandfonline.com
Some of these multifunctional products, particularly 1,4-hydroxycarbonyls and dihydroxycarbonyls, can isomerize in the particle phase to form cyclic hemiacetals. tandfonline.com
Chlorine Radical Oxidation: Mechanisms and Structural Effects on Reactivity
In certain environments, such as coastal or marine areas, or regions with industrial emissions, the chlorine (Cl) radical can be a significant oxidant for alkanes. nih.govacs.org Chlorine-initiated oxidation has been shown to form secondary organic aerosol (SOA) rapidly and often at higher yields than OH-initiated reactions. nih.govacs.orgacs.org
The mechanism is a free-radical chain reaction, similar to that of OH radicals, involving initiation, propagation, and termination steps. libretexts.orgsavemyexams.commissouri.edu
Initiation: Cl₂ is broken down by UV light into two Cl radicals. libretexts.orgsavemyexams.com
Propagation: A Cl radical abstracts a hydrogen atom from the alkane to form hydrogen chloride (HCl) and an alkyl radical (R•). This alkyl radical then reacts with O₂ to form a peroxy radical (RO₂•), continuing the oxidation chain. libretexts.org
Termination: Radicals combine to form stable products. libretexts.org
A key difference between Cl and OH radical chemistry lies in their reactivity. Chlorine radicals are less selective and can abstract primary hydrogens (hydrogens on a carbon bonded to only one other carbon) more readily than OH radicals. nih.govacs.org This leads to different fragmentation patterns for branched alkanes and may contribute to the higher SOA production observed in Cl-initiated oxidation. nih.govacs.org
Studies on C₁₀ alkanes show that, consistent with OH chemistry, branched alkanes produce less SOA than linear alkanes during Cl-initiated oxidation. Conversely, branched cycloalkanes yield more SOA than their linear counterparts. nih.govacs.orgacs.org
Secondary Organic Aerosol (SOA) Formation from Branched Alkane Oxidation
The oxidation of alkanes with sufficiently high carbon numbers leads to the formation of low-volatility products that can partition from the gas phase to the particle phase, forming SOA. tandfonline.com SOA is a major component of atmospheric fine particulate matter, impacting climate and human health. copernicus.org
Influence of Alkane Molecular Structure and Branching on SOA Yields
The molecular structure of the parent alkane is a dominant factor driving the SOA yield. nih.gov For a given carbon number, the SOA yield generally follows the order: cyclic > linear > branched . acs.orgnih.gov
The lower SOA yields from branched alkanes are primarily attributed to the decomposition of alkoxy radical intermediates. acs.orgnih.gov Branching in the alkane structure leads to the formation of tertiary alkoxy radicals, which are more prone to fragmentation. This fragmentation breaks the carbon skeleton, resulting in smaller, more volatile products that are less likely to partition into the aerosol phase, thus reducing the SOA yield. acs.orgnih.govresearchgate.net In contrast, the oxidation of linear alkanes is dominated by isomerization of alkoxy radicals, which preserves the carbon backbone and leads to less volatile, multifunctional products. acs.orgnih.gov
The presence of alkyl branches can also decrease the ability of alkanes to participate in autoxidation reactions, a process that can form extremely low-volatility products and significantly contribute to SOA formation. copernicus.orgcopernicus.org This further suppresses SOA yields from branched alkanes compared to linear ones.
| Alkane Structure | Relative SOA Yield | Primary Reason | Dominant Alkoxy Radical Fate |
|---|---|---|---|
| Branched | Low | Formation of smaller, more volatile products. acs.orgresearchgate.net | Decomposition (Fragmentation) nih.gov |
| Linear | Medium | Formation of multifunctional products that retain the carbon skeleton. acs.org | Isomerization nih.gov |
| Cyclic | High | Ring-opening forms multifunctional products with lower volatility. acs.orgnih.gov | Ring-Opening acs.org |
Process-Level Modeling and Experimental Validation of SOA Formation from Branched Alkanes
Predicting SOA formation from branched alkanes is a complex challenge for atmospheric models due to the vast number of potential oxidation products. copernicus.orgcopernicus.org Process-level models like the Unified Partitioning Aerosol Phase Reaction (UNIPAR) model and the Generator for Explicit Chemistry and Kinetics of Organics in the Atmosphere (GECKO-A) are used to simulate this process. copernicus.orgnih.govacs.org
Due to the lack of explicit gas-phase mechanisms for most branched alkanes, models often extrapolate product distributions from linear alkanes with similar vapor pressures. copernicus.orgcopernicus.orgresearchgate.net To account for the unique chemistry of branched structures, specific adjustments are made. For example, the UNIPAR model applies an "autoxidation reduction factor," which is a function of the degree and position of branching, to account for the reduced likelihood of forming low-volatility products from branched precursors. copernicus.orgcopernicus.org
These model simulations are validated by comparing their predictions against data from environmental chamber experiments. copernicus.orgacs.org For instance, the UNIPAR model has been shown to reasonably predict SOA formation from various branched alkanes (e.g., 2,6,10-trimethyldodecane, 2,2,4,4,6,8,8-heptamethylnonane) under different NOx conditions. copernicus.org Such studies confirm that branched alkane SOA yields are significantly impacted by NOx levels but are less sensitive to seed conditions or humidity. copernicus.org
Biodegradation Kinetics of Branched Alkanes in Environmental Systems
In soil and water, biodegradation by microorganisms is a primary removal process for alkanes. acs.org However, the rate and extent of this degradation are highly dependent on the alkane's structure.
Branched-chain alkanes like this compound are generally more resistant to biodegradation than their linear counterparts. kemdiktisaintek.go.idresearchgate.net The complex, branched structure can hinder the ability of microbial enzymes to access and oxidize the molecule. The initial step in aerobic alkane degradation is typically catalyzed by alkane hydroxylases, which insert an oxygen atom, often at the terminal methyl group of the alkane, to form a primary alcohol. nih.govnih.gov This alcohol is then further oxidized to a fatty acid. nih.gov The presence of multiple alkyl branches, as in this compound, can sterically hinder this initial enzymatic attack, slowing the degradation process.
Environmental Transport and Partitioning Behavior of Branched Hydrocarbon Alkylates
The environmental transport and partitioning of this compound and other branched hydrocarbon alkylates are governed by their distinct physicochemical properties. As non-polar, hydrophobic molecules, their distribution in the environment is primarily dictated by their low aqueous solubility and high volatility. Lacking experimental data for this compound, its environmental behavior is predicted using Quantitative Structure-Property Relationship (QSPR) models. These models, such as those integrated into the US EPA's EPI Suite™, estimate key environmental parameters based on the molecule's structure.
The partitioning of a chemical between water, soil, air, and biota determines its mobility, persistence, and potential for bioaccumulation. For branched alkanes like this compound, the key indicators of this behavior are the octanol-water partition coefficient (Kow), the soil organic carbon-water (B12546825) partition coefficient (Koc), the bioconcentration factor (BCF), and the Henry's Law constant (H).
The molecular structure of this compound, a C12 isomer, features significant branching. This structural characteristic influences its physical properties compared to its linear counterpart, n-dodecane. Generally, branching in alkanes leads to a more compact molecular shape, which can decrease the surface area and weaken intermolecular forces, often resulting in lower boiling points. However, the effect on water solubility and partitioning can be more complex.
Octanol-Water Partition Coefficient (Log Kow)
The octanol-water partition coefficient is a critical parameter for predicting the environmental distribution of organic compounds. It describes the ratio of a chemical's concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium. A high Log Kow value indicates a high affinity for lipids and a tendency to partition into organic matter rather than water. For this compound, the Log Kow is estimated to be high, reflecting its hydrophobic and non-polar nature. This suggests a strong tendency to sorb to soil and sediment and to bioaccumulate in organisms.
Soil and Sediment Partitioning (Koc)
The mobility of this compound in soil and its partitioning to sediment are largely determined by its adsorption to organic carbon. The soil organic carbon-water partition coefficient (Koc) is a measure of this tendency. Due to its high hydrophobicity, this compound is expected to have a high Koc value. This indicates that upon release to the environment, it will be strongly adsorbed by soil and sediment organic matter, leading to low mobility in soil and a tendency to accumulate in sediments in aquatic systems. This strong adsorption reduces its availability for transport via water leaching but makes it persistent in the soil and sediment compartments.
Air-Water Partitioning (Henry's Law Constant)
The Henry's Law constant (H) quantifies the partitioning of a chemical between air and water and is an indicator of its volatility from aqueous solutions. Alkanes with high molecular weight, such as dodecane (B42187) isomers, have very low water solubility and are considered volatile. Consequently, this compound is expected to have a high Henry's Law constant. This suggests that when present in water, it will readily volatilize into the atmosphere, making atmospheric transport a significant environmental pathway.
Potential for Bioaccumulation (BCF)
The bioconcentration factor (BCF) is the ratio of a chemical's concentration in an organism to its concentration in the surrounding water at steady state. It is a key indicator of a substance's potential to accumulate in aquatic organisms. A high Log Kow value generally correlates with a high BCF. For this compound, the estimated high Log Kow suggests a significant potential for bioconcentration in fish and other aquatic life. Chemicals with a high BCF can be transferred through the food web, leading to biomagnification.
The following table summarizes the estimated environmental partitioning parameters for this compound, derived from QSPR modeling principles. It is important to note that these are estimated values in the absence of experimental data.
| Parameter | Estimated Value | Interpretation |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | ~6.1 - 6.8 | Very hydrophobic; strong tendency to partition into organic matter and lipids. |
| Koc (Soil Organic Carbon-Water Partition Coefficient) (L/kg) | > 5,000 | Very strong adsorption to soil and sediment; low mobility in soil. |
| Henry's Law Constant (atm·m³/mol) | High | Volatile from water; atmospheric transport is a significant pathway. |
| BCF (Bioconcentration Factor) (L/kg) | > 1,000 | High potential for bioaccumulation in aquatic organisms. |
Future Research Directions and Potential Academic Applications of Branched Alkanes
Development of Novel and Stereoselective Synthetic Routes for Complex Branched Alkane Isomers
The synthesis of structurally complex and stereochemically defined branched alkanes remains a significant challenge in organic chemistry. Future research will likely focus on the development of novel synthetic methodologies that offer high levels of control over branching and stereochemistry. One promising approach involves the use of intramolecular hydride transfer reactions to create stereochemically defined hydrocarbons. The development of new catalytic systems that can selectively introduce branches at specific positions on an alkane chain is another critical area. These advancements would enable the synthesis of a wider range of complex branched alkane isomers for detailed study and application.
Advancements in Computational Modeling for Predictive Understanding of Branched Alkane Behavior and Reactivity
Computational chemistry is a powerful tool for understanding the behavior and reactivity of molecules. Future research will increasingly rely on advanced computational models to predict the properties of branched alkanes. Nonequilibrium molecular dynamics simulations, for instance, can be used to investigate the effect of branching on the rheological properties of fluids. Furthermore, density functional theory (DFT) can provide insights into the thermodynamic stability of branched versus linear alkanes, explaining why branched isomers are often more stable. These computational approaches will be instrumental in designing new branched alkanes with desired properties and in understanding their behavior in complex systems.
In-depth Exploration of Structure-Reactivity Relationships in Heterogeneous Catalysis for Alkane Transformations
Heterogeneous catalysis plays a crucial role in the transformation of alkanes into more valuable products. A significant challenge lies in understanding the relationship between the structure of a branched alkane and its reactivity on a catalyst surface. Future research will focus on elucidating these structure-reactivity relationships to develop more efficient and selective catalysts for processes like dehydrogenation and isomerization. By studying how the size and position of branches influence the interaction of alkanes with active sites, researchers can design catalysts that favor the formation of specific products.
Refinement of Atmospheric Chemistry Models to Account for the Oxidation of Diverse Branched Hydrocarbons
Branched alkanes are a significant component of hydrocarbons emitted into the atmosphere, where they participate in complex photochemical reactions. The atmospheric oxidation of these compounds can contribute to the formation of secondary organic aerosols and impact air quality. Current atmospheric chemistry models often oversimplify the representation of branched hydrocarbon oxidation. Future research will aim to refine these models by incorporating more detailed reaction mechanisms for a wider variety of branched alkanes. This will require a better understanding of how branching affects reaction rates with atmospheric oxidants like the hydroxyl radical (OH). Studies have shown that branched alkanes can have different reaction rates compared to their linear counterparts, which can alter the composition of atmospheric particles as they age.
Interdisciplinary Research at the Interface of Synthesis, Theoretical Chemistry, and Environmental Science for Branched Alkanes
Addressing the complex challenges associated with branched alkanes will require a multidisciplinary approach. Future research will benefit from increased collaboration between synthetic chemists, theoretical chemists, and environmental scientists. Synthetic chemists can create novel branched alkanes for study, while theoretical chemists can model their properties and reactivity. Environmental scientists can then investigate the fate and impact of these compounds in the environment. This interdisciplinary approach will be essential for developing a comprehensive understanding of branched alkanes, from their fundamental properties to their real-world implications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
